6-Fluoro-4-methylisoquinoline
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Overview
Description
6-Fluoro-4-methylisoquinoline is a heterocyclic organic compound characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the isoquinoline ring. Isoquinolines are a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methylisoquinoline typically involves the cyclization of precursors bearing fluorine and methyl substituents. One common method is the cyclization of 2-fluoroaniline with diethyl ethoxymethylenemalonate, followed by a series of reactions to introduce the methyl group at the 4th position . The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Isoquinoline derivatives with different substituents at the 6th position.
Scientific Research Applications
6-Fluoro-4-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 6-Fluoro-4-hydroxyisoquinoline
- 6-Fluoro-4-methoxyisoquinoline
- 6-Fluoro-4-aminomethylisoquinoline
Comparison: 6-Fluoro-4-methylisoquinoline is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
6-fluoro-4-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3 |
InChI Key |
QCMITLRRBBFYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=C(C=C2)F |
Origin of Product |
United States |
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